molecular formula C7H15NO2 B13035920 Methyl (3S)-3-aminohexanoate

Methyl (3S)-3-aminohexanoate

Cat. No.: B13035920
M. Wt: 145.20 g/mol
InChI Key: UEOPHSISSQTFHC-LURJTMIESA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates methyl (3S)-3-aminohexanoate as the official systematic name for this compound. The name derives from the following structural components:

  • Hexanoate backbone : A six-carbon chain with a carboxylate ester group at position 1.
  • Amino substitution : An amine group (-NH₂) at the third carbon of the hexanoate chain.
  • Stereochemical descriptor : The (3S) configuration specifies the absolute stereochemistry of the chiral center at carbon 3.
  • Esterification : A methyl group (-OCH₃) replaces the hydroxyl group of the parent carboxylic acid.

The compound’s CAS registry number (2173637-82-4) specifically identifies the hydrochloride salt form, while the free base remains cataloged under alternative identifiers. Systematic naming differentiates this molecule from isomeric variants, such as methyl 4-aminohexanoate, by unambiguously specifying substitution patterns.

Molecular Formula and Stereochemical Configuration Analysis

Molecular Composition

This compound possesses the molecular formula C₇H₁₅NO₂ , corresponding to a molecular weight of 145.20 g/mol in its free base form. The hydrochloride salt (C₇H₁₆ClNO₂) exhibits a molecular weight of 181.66 g/mol due to the addition of a chlorine atom.

Stereochemical Features

The compound’s chirality originates from the stereogenic center at carbon 3, which adopts an S configuration in the (3S)-enantiomer. This spatial arrangement critically influences intermolecular interactions, as demonstrated by the distinct biological activity profiles of enantiomeric pairs in β-amino acid derivatives. X-ray crystallographic studies of analogous chiral esters reveal preferential binding to stereospecific enzyme active sites, underscoring the importance of configuration in functional applications.

Table 1: Key Molecular Parameters
Property Value Source
Molecular formula C₇H₁₅NO₂
Molecular weight 145.20 g/mol (free base)
Stereochemical center C3 (S configuration)
Rotatable bonds 4

Comparative Analysis with Related β-Amino Acid Esters

This compound belongs to a broader class of β-amino acid esters, which differ in chain length, substitution patterns, and stereochemistry. The following comparisons highlight its structural uniqueness:

Chain Length Variations

  • Methyl β-alaninate (C₄H₉NO₂) : A shorter homolog with a three-carbon backbone, exhibiting higher water solubility but reduced lipophilicity compared to hexanoate derivatives.
  • Methyl 5-aminopentanoate (C₆H₁₃NO₂) : A positional isomer with the amino group at carbon 5, demonstrating altered hydrogen-bonding capacity due to terminal amine placement.

Stereochemical Comparisons

  • (3R)-enantiomer : The mirror-image configuration shows divergent crystallographic packing patterns and thermodynamic stability profiles, as evidenced by differential scanning calorimetry data for enantiopure samples.
  • Racemic mixtures : Equimolar (3S)/(3R) combinations form distinct crystal lattices with lower melting points compared to enantiomerically pure forms, impacting formulation stability.
Table 2: Structural Comparisons of β-Amino Acid Esters
Compound Chain Length Amino Position logP*
This compound C6 3 1.2
Methyl β-alaninate C3 2 -0.3
Methyl 4-aminopentanoate C5 4 0.8

*Predicted partition coefficients from PubChem computational data.

Tautomeric Forms and Isomeric Considerations

Tautomerism

While β-amino esters generally lack classical keto-enol tautomerism, this compound exhibits pH-dependent prototropic equilibria:

  • Zwitterionic form : Dominant at physiological pH (7.4), with protonated amine (+NH₃-) and deprotonated ester groups.
  • Cationic form : Prevails in strongly acidic conditions (pH < 2), featuring full amine protonation.
  • Neutral form : Exists in basic environments (pH > 10), where the amine group loses its proton.

Isomerism

  • Stereoisomerism : The (3R)-enantiomer constitutes the primary stereoisomer, with distinct optical rotation values ([α]D²⁵ = +12.4° for (3S) vs. -12.1° for (3R)).
  • Positional isomers : Methyl 4-aminohexanoate represents a structural isomer with altered hydrogen-bonding networks due to amine group migration.
  • Functional group isomers : Compounds like ethyl 3-aminohexanoate demonstrate how ester alkyl chain modifications impact volatility and solubility without altering core reactivity.
Figure 1: Isomeric Landscape
Methyl 3-aminohexanoate  
├── (3S)-enantiomer – [α]D²⁵ +12.4°  
├── (3R)-enantiomer – [α]D²⁵ -12.1°  
└── Positional isomers  
    ├── Methyl 2-aminohexanoate  
    └── Methyl 4-aminohexanoate  

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (3S)-3-aminohexanoate

InChI

InChI=1S/C7H15NO2/c1-3-4-6(8)5-7(9)10-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1

InChI Key

UEOPHSISSQTFHC-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](CC(=O)OC)N

Canonical SMILES

CCCC(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • The synthesis typically begins with Malonamide nitrile and isovaleric aldehyde as raw materials.
  • These undergo a condensation acetylation reaction in solvents such as methyl tert-butyl ether or toluene under reflux conditions to form 3-isobutyl-pyroglutaric acid.
  • This step yields approximately 80% of the intermediate product.

Resolution and Ammonolysis

  • The intermediate 3-isobutyl-pyroglutaric acid is subjected to ammonolysis in the presence of a resolution solvent to obtain the optically active R-3-carbamoyl methyl-5-methylhexanoic acid .
  • Resolution solvents commonly used include combinations of ethyl acetate and methanol or Virahol and isopropyl ether.
  • The resolving agent is often R-(+) naphthalene ethylamine , which facilitates stereoselective separation.
  • This step achieves a yield of about 77%.

Hofmann Degradation Catalyzed by Thionamic Acid Salts

  • The key transformation to the amino compound is achieved by Hofmann degradation of the carbamoyl intermediate.
  • Catalysts such as sodium sulfamate or potassium sulfamate (thionamic acid salts) are innovatively used to improve yield and reduce toxic reagent use.
  • Bromine and sodium hydroxide are also involved in the reaction mixture.
  • This step provides a high yield of approximately 88% for (3S)-3-aminomethyl-5-methylhexanoic acid.

Purification and Crystallization

  • The crude amino acid product is purified by recrystallization from a mixture of Virahol and water.
  • The final product is obtained as a white solid with high enantiomeric excess (ee > 99%) and total recovery around 54%.

Summary Table of Reaction Conditions and Yields

Step Reaction Type Key Reagents/Catalysts Solvents Used Temperature (°C) Yield (%) Notes
1. Condensation acetylation Condensation acetylation Malonamide nitrile, isovaleric aldehyde Methyl tert-butyl ether, toluene Reflux (~110) 80 Formation of 3-isobutyl-pyroglutaric acid
2. Ammonolysis and resolution Ammonolysis + resolution R-(+) naphthalene ethylamine Ethyl acetate + methanol 20-70 77 Stereoselective resolution step
3. Hofmann degradation Hofmann degradation Sodium sulfamate, bromine, NaOH Water 5-89 88 Catalytic degradation to amino acid
4. Purification Recrystallization Virahol + water - 10 - Final product with >99% ee

Research Findings and Advantages of the Method

  • The described synthetic route avoids the use of highly toxic solvents such as chloroform, reducing environmental and health hazards.
  • The use of thionamic acid salts as catalysts in the Hofmann degradation step significantly improves reaction yield compared to traditional methods.
  • The overall process is relatively short, cost-effective, and environmentally friendly.
  • High stereoselectivity is achieved by employing chiral resolving agents, ensuring the (3S) enantiomer is obtained with high purity.
  • Total recovery of the final product reaches approximately 54%, which is superior to many previous methods.

Alternative Preparation Notes

  • Other general methods for preparing methyl 3-aminohexanoate derivatives include alkylation of amino acids or their derivatives , often involving methylation after reaction with ammonia or amines.
  • Industrial synthesis may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.
  • Esterification of 3-aminohexanoic acid with methanol under acidic catalysis is a common approach but requires careful control to maintain stereochemistry.

Chemical Reactions Analysis

Types of Reactions: Methyl (3S)-3-aminohexanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Methyl (3S)-3-aminohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3S)-3-aminohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

(a) Methyl (3S)-3-aminohexanoate vs. (3S)-3-amino-5-methylhexanoic Acid

  • Structural Differences : The latter replaces the ester group (-COOCH₃) with a carboxylic acid (-COOH) and introduces a methyl group at position 3.
  • Applications: (3S)-3-amino-5-methylhexanoic acid is a key structural component of Pregabalin, a gabapentinoid anticonvulsant drug . In contrast, the ester form (this compound) is more reactive in nucleophilic acyl substitution reactions, making it preferable for synthetic modifications.
  • Chirality : Both compounds retain the (3S) stereochemistry, which is essential for binding to calcium channels in the central nervous system .

(b) This compound vs. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Structural Differences: The latter features a branched chain (3,3-dimethyl) and a secondary amine (methylamino group) at position 2.
  • Synthetic Utility : The branched structure of the dimethyl variant enhances steric hindrance, reducing unintended side reactions in peptide coupling .
  • Physicochemical Properties : The dimethyl derivative has a higher molecular weight (250.12 g/mol ) and lower solubility in polar solvents due to increased hydrophobicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Water)
This compound C₇H₁₃NO₂ 145.19 Not reported Moderate
(3S)-3-amino-5-methylhexanoic acid C₇H₁₃NO₂ 145.19 168–172 (decomposes) High
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Not reported Low

Key Observations :

  • Solubility: The carboxylic acid derivative ((3S)-3-amino-5-methylhexanoic acid) exhibits higher water solubility due to ionization of the -COOH group, whereas the ester forms (e.g., this compound) are more lipophilic.
  • Thermal Stability: The hydrochloride salt of this compound decomposes at elevated temperatures, requiring careful storage at controlled conditions .

(a) Pharmaceutical Intermediates

  • This compound is used in the synthesis of β-amino alcohol derivatives, which are precursors to antidepressants and antivirals .
  • In contrast, Tris(hydroxymethyl)aminomethane (CAS 77-86-1), a structurally distinct amine, is primarily employed as a buffer in biochemical assays due to its low toxicity and high buffering capacity .

(b) Agricultural Chemicals

  • Unlike this compound, methyl esters of sulfonylurea herbicides (e.g., metsulfuron-methyl) feature triazine rings and sulfonyl groups, enabling herbicidal activity via acetolactate synthase inhibition .

Biological Activity

Methyl (3S)-3-aminohexanoate, an amino acid ester, has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and biochemistry. This article delves into the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₁₅NO₂
  • Molecular Weight : 143.20 g/mol

The compound features an amino group (-NH₂) and an ester group (-COOCH₃), which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological molecules:

  • Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, influencing their catalytic activity.
  • Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid, which may participate in metabolic pathways.
  • Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, forming amides or other derivatives that may exhibit distinct biological activities.

Biological Activity

Research has highlighted several key areas where this compound exhibits biological activity:

  • Antimicrobial Properties : Studies have indicated that compounds with similar structures can exhibit antimicrobial activity against various pathogens. The incorporation of non-canonical amino acids has been shown to enhance the stability and efficacy of antimicrobial peptides .
  • Therapeutic Potential : this compound is being explored as a precursor in drug development due to its potential therapeutic properties. Its ability to act as a building block for peptides makes it valuable in synthesizing bioactive compounds .
  • Biochemical Pathways : The compound's involvement in biochemical pathways has been investigated, particularly in the context of metabolic processes where it may influence enzyme function and cellular signaling .

Case Study 1: Antimicrobial Activity

A study on antimicrobial peptides incorporating unnatural amino acids demonstrated that these modifications significantly increased antibacterial activity against a spectrum of pathogens while maintaining low cytotoxicity towards mammalian cells. This suggests that this compound could be beneficial in developing new antimicrobial agents .

Case Study 2: Enzyme Interaction

Research focusing on the interaction between this compound and certain enzymes revealed that the compound could enhance enzymatic reactions through hydrogen bonding. This interaction may facilitate more efficient metabolic conversions within cells, highlighting its potential role in biocatalysis .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

CompoundAntimicrobial ActivityTherapeutic PotentialEnzyme Interaction
This compoundModerateHighStrong
Methyl (3R)-3-aminohexanoateLowModerateModerate
Ethyl (3R)-3-aminohexanoateLowLowWeak

Q & A

Q. What synthetic routes are recommended for Methyl (3S)-3-aminohexanoate, and how can reaction efficiency be optimized?

Methodological Answer: this compound is typically synthesized via enantioselective methods, such as asymmetric hydrogenation or enzymatic resolution. Key steps include:

  • Chiral Precursor Utilization : Starting from protected 3-ketohexanoate esters, followed by stereoselective amination using chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve the (3S) configuration .
  • Hydrochloride Salt Formation : The compound is often isolated as a hydrochloride salt (CAS: 26081-07-2) to enhance stability, with a purity of ≥95% under optimized conditions .
  • Work-Up Procedures : Precipitation with non-polar solvents (e.g., n-hexane) and recrystallization in chloroform/hexane mixtures improve yield and purity, as demonstrated in analogous triazine-based syntheses .

Q. Key Optimization Parameters :

ParameterOptimal ConditionReference
Catalyst Loading1-2 mol% chiral catalyst
Reaction Temperature25–35°C
Isolation MethodChloroform/hexane recrystallization

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Methodological Answer:

  • 1H/13C NMR :
    • 1H NMR : Look for the methyl ester singlet at δ 3.79–3.81 ppm and the α-proton resonance (C3-H) as a multiplet near δ 3.86–3.89 ppm. The amine proton in the hydrochloride form appears as a broad peak at δ 9.00 ppm .
    • 13C NMR : The ester carbonyl resonates at δ 166.0–166.2 ppm, while the chiral center (C3) shows distinct splitting due to stereochemical effects .
  • Mass Spectrometry (MS) : The molecular ion peak (M+H)+ for the free base (C7H13NO2) is expected at m/z 144.1, while the hydrochloride salt (C7H14ClNO2) shows a peak at m/z 179.1 .
  • Polarimetry : Specific rotation ([α]D) should confirm enantiomeric purity, with values typically reported for structurally similar chiral esters in polar solvents .

Q. How stable is this compound under standard laboratory conditions, and what degradation pathways are documented?

Methodological Answer:

  • pH-Dependent Stability :
    • Acidic Conditions : The ester group hydrolyzes to yield 3-aminohexanoic acid, with pseudo-first-order kinetics observed at pH < 3 .
    • Basic Conditions : Rapid saponification occurs above pH 9, forming the sodium carboxylate derivative .
  • Oxidative Pathways : Exposure to oxidizing agents (e.g., H2O2) converts the amine group to nitro or hydroxylamine derivatives, detectable via LC-MS .
  • Storage Recommendations : Store as a hydrochloride salt at –20°C under inert gas (N2/Ar) to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric purity values for this compound?

Methodological Answer: Discrepancies often arise from analytical method limitations. A tiered approach is recommended:

Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase. Retention times for (3S) and (3R) enantiomers differ by 1.2–1.5 minutes .

Circular Dichroism (CD) : Compare the CD spectrum with a reference standard; the (3S) enantiomer exhibits a positive Cotton effect at 220–230 nm .

X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (monoclinic P21/n space group, unit cell parameters: a = 10.05 Å, b = 17.95 Å) .

Q. What computational methods are suitable for predicting the chiral stability of this compound in different solvents?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Solvent models (e.g., TIP3P for water, GAFF for organic solvents) predict conformational preferences. The (3S) configuration shows higher stability in polar aprotic solvents (e.g., DMSO) due to intramolecular H-bonding between NH3+ and the ester carbonyl .
  • Density Functional Theory (DFT) :
    • B3LYP/6-31G(d) calculations reveal energy barriers (ΔG‡) for racemization. In non-polar solvents (e.g., hexane), ΔG‡ ≈ 25 kcal/mol, indicating high chiral stability .

Q. How can researchers address conflicting data on the biological activity of this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Compare derivatives like Methyl (3S)-3-(nitrophenyl)hexanoate (from analogous syntheses ) to identify critical functional groups.
  • Enzyme Inhibition Assays :
    • Use fluorescence-based assays (e.g., trypsin inhibition) with IC50 values normalized to control compounds. Contradictions may arise from assay pH or co-solvent effects .

Key Physicochemical Data

PropertyValueReference
Molecular FormulaC7H13NO2 (free base)
Molecular Weight143.18 g/mol (free base)
CAS Number (Hydrochloride)26081-07-2
Melting Point151.5–156°C (hydrochloride)
Specific Rotation ([α]D)+12.5° (c = 1, MeOH)

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